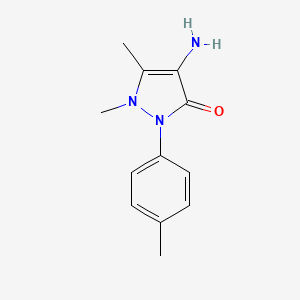

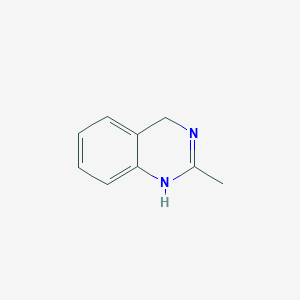

4-amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one” is also known as Ampyrone . It is a metabolite of aminopyrine with analgesic, anti-inflammatory, and antipyretic properties . Its use as a drug is discouraged due to the risk of agranulocytosis . It is used as a reagent for biochemical reactions producing peroxides or phenols .

Synthesis Analysis

A convenient and scalable preparative method for the synthesis of azomethines from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and substituted benzaldehydes, as well as 1,2-oxazole and 1,2-thiazolecarbaldehyde was developed . The reaction proceeded under mild conditions, which favored the retention of labile ester groups, and was completed in 1.5–2 h .Chemical Reactions Analysis

Ampyrone is used as a reagent for biochemical reactions producing peroxides or phenols .Physical And Chemical Properties Analysis

The compound has a molar mass of 203.24 g/mol and a density of 1.207g/cm^3 . It has a melting point of 106 to 110 °C and a boiling point of 309 °C at 760mmHg . The flash point is 140.7 °C .Scientific Research Applications

Medicinal Chemistry and Pharmacology

4-Aminoantipyrine and its derivatives have been investigated for their pharmacological activities. Some notable areas include:

- Analgesic Activity : Certain pyrazolone derivatives, including 4-aminoantipyrine, exhibit analgesic properties .

Metal Complex Formation

4-Aminoantipyrine derivatives can form stable metal complexes with various metals, including Zn, Cu, Ag, Pd, Pt, Ce, and La . These complexes may have applications in catalysis, materials science, and bioinorganic chemistry.

Schiff Bases and Coordination Chemistry

The compound can serve as a precursor for Schiff bases, which are important ligands in coordination chemistry. Schiff bases derived from 4-aminoantipyrine have been studied for their antioxidant activities .

Fungicidal and Antimicrobial Testing

The synthesized compounds, particularly those containing alkoxyl and alkoxycarbonyl groups, can be evaluated for fungicidal and antimicrobial activity . Their yellow or orange crystalline nature makes them suitable for testing.

Organic Synthesis and Methodology Development

The scalable preparative method developed for synthesizing azomethines from 4-aminoantipyrine and substituted benzaldehydes provides a valuable tool for organic synthesis . The mild reaction conditions favor the retention of labile ester groups.

Safety and Hazards

Future Directions

The promising directions of the synthesis of new biologically active compounds of the pyrazolone series include the construction of azomethine heterocyclic derivatives from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one . These compounds are capable of forming stable metal complexes with transition metal salts and are promising scaffolds for the creation of new pharmaceutical substances with antimicrobial properties .

Mechanism of Action

Target of Action

It’s known that many pyrazolone derivatives show analgesic, anti-inflammatory, and antipyretic activity .

Mode of Action

It’s known that the compound can form azomethines with alkoxyl and alkoxycarbonyl groups through condensation .

Biochemical Pathways

The compound is involved in the synthesis of azomethines from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and substituted benzaldehydes, as well as 1,2-oxazole and 1,2-thiazolecarbaldehyde . The reaction proceeds under mild conditions, which favored the retention of labile ester groups .

Pharmacokinetics

It’s known that the compound is capable of forming metal complexes with zn, cu, ag, pd, pt, ce, la, and other metals .

Result of Action

The compound is capable of forming a number of pharmacophoric groups and can be potential drugs . The synthesized compounds are yellow or orange fine-crystalline substances .

Action Environment

It’s known that the compound can be used for testing for fungicidal and antimicrobial activity .

properties

IUPAC Name |

4-amino-1,5-dimethyl-2-(4-methylphenyl)pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8-4-6-10(7-5-8)15-12(16)11(13)9(2)14(15)3/h4-7H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWJDMDQJOUREX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(N2C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6141776.png)

![5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B6141786.png)

![2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6141799.png)

![2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B6141843.png)

![methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6141849.png)

![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B6141854.png)

![N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B6141875.png)